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molecular formula C11H10F3NO3 B8686180 Methyl 2-(acetylamino)-4-(trifluoromethyl)benzoate CAS No. 869550-68-5

Methyl 2-(acetylamino)-4-(trifluoromethyl)benzoate

Cat. No. B8686180
M. Wt: 261.20 g/mol
InChI Key: TXBMTCMROZBKLB-UHFFFAOYSA-N
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Patent
US09328138B2

Procedure details

To a solution of the product of step 2 (3.0 g) in THF (60 ml) was added 0.5 M KHMDS in toluene (108 ml) dropwise at −78° C. After the addition was completed, the mixture was kept at −78° C. for 40 minutes, then it was allowed to warm up slowly at room temperature. The mixture was quenched with H2O and the product was extracted twice with water. The combined aqueous layers were washed with ethyl acetate twice and then acidified with 6N HCl. The solid was filtered and the filter cake was washed with water and dried by vacuum aspiration to get a beige solid which was triturated into ethyl acetate to get a white solid (1.7 g). LRMS (ES+) m/z 230.05 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
108 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:12]=[CH:11][C:6]=1[C:7](OC)=[O:8])(=[O:3])[CH3:2].C[Si]([N-][Si](C)(C)C)(C)C.[K+]>C1COCC1.C1(C)C=CC=CC=1>[OH:8][C:7]1[C:6]2[C:5](=[CH:14][C:13]([C:15]([F:18])([F:17])[F:16])=[CH:12][CH:11]=2)[NH:4][C:1](=[O:3])[CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C(=O)OC)C=CC(=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
108 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
the product was extracted twice with water
WASH
Type
WASH
Details
The combined aqueous layers were washed with ethyl acetate twice
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
the filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
dried by vacuum aspiration
CUSTOM
Type
CUSTOM
Details
to get a beige solid which
CUSTOM
Type
CUSTOM
Details
was triturated into ethyl acetate

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
OC1=CC(NC2=CC(=CC=C12)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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